molecular formula C18H18FN3O2 B2535286 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea CAS No. 898449-57-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea

Cat. No. B2535286
CAS RN: 898449-57-5
M. Wt: 327.359
InChI Key: KVHOHSPPOQCEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Stereoselective Synthesis

This compound is involved in the stereoselective synthesis of active metabolites in potent kinase inhibitors, highlighting its role in the development of targeted therapies for diseases like cancer. For example, the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179 involved a compound with a similar structure, emphasizing the importance of stereochemistry in the efficacy of pharmaceutical compounds (Chen et al., 2010).

Synthesis Methods

Different synthesis methods for related compounds have been explored, which could be applicable to the synthesis of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea". For instance, a study on the synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea demonstrated two synthesis methods, highlighting the versatility of synthetic routes for such compounds (Sarantou & Varvounis, 2022).

Modification for Enhanced Activity

Modifying compounds similar to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea" has shown promise in enhancing biological activity. For example, the modification of a compound to include alkylurea moiety led to potent antiproliferative activities and reduced toxicity, indicating the potential for such modifications to improve therapeutic profiles (Wang et al., 2015).

Anion Recognition

The ability of related urea compounds to bind anions has been studied, suggesting potential applications in sensor technologies or molecular recognition systems. For instance, fluorescent pyridyl ureas have been developed for the binding of strong organic acids, showcasing the utility of such compounds in chemical sensing applications (Jordan et al., 2010).

Kinase Inhibition

Compounds with urea motifs, akin to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea", have been identified as inhibitors of specific kinases, such as Rho-associated protein kinases (ROCK1 and 2). This indicates their potential application in the development of treatments for diseases associated with these kinases (Pireddu et al., 2012).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-5-2-4-14(12-16)21-18(23)22(17-6-3-11-20-17)15-9-7-13(19)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHOHSPPOQCEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.